molecular formula C21H20N2O B10802725 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine

4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine

Cat. No.: B10802725
M. Wt: 316.4 g/mol
InChI Key: AKAGGWSNVWAIRP-WEVVVXLNSA-N
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Description

4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine is a complex organic compound that features a morpholine ring attached to a quinoline moiety via a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

    Step 1 Synthesis of the Quinoline Derivative:

    Step 2 Suzuki-Miyaura Coupling:

    Step 3 Introduction of the Morpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylmorpholine: Lacks the quinoline moiety, resulting in different chemical and biological properties.

    Quinoline Derivatives: Compounds such as 2-phenylquinoline share structural similarities but lack the morpholine ring.

Uniqueness

4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine is unique due to the combination of the morpholine ring and the quinoline moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine

InChI

InChI=1S/C21H20N2O/c1-2-4-21-18(3-1)8-10-19(22-21)9-5-17-6-11-20(12-7-17)23-13-15-24-16-14-23/h1-12H,13-16H2/b9-5+

InChI Key

AKAGGWSNVWAIRP-WEVVVXLNSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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